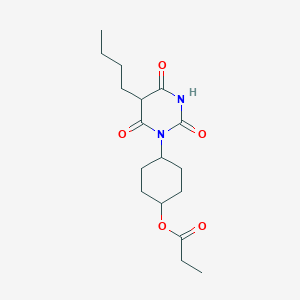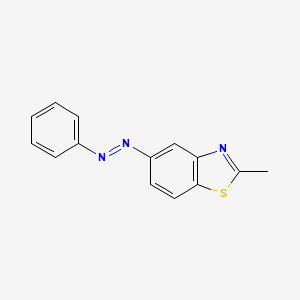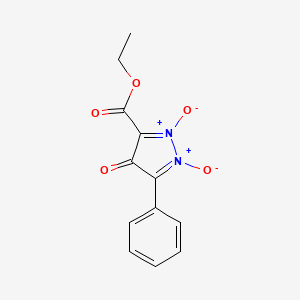
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is a chemical compound with the molecular formula C17H26N2O5. It is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is characterized by the presence of a butyl group, a hydroxycyclohexyl group, and a propionate ester group attached to the barbituric acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid derivatives to form the barbituric acid core.
Introduction of Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides under basic conditions.
Cyclohexyl Group Addition: The hydroxycyclohexyl group is added via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the hydroxy group with propionic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically employ automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various alkyl-substituted derivatives.
科学研究应用
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its sedative and hypnotic properties, similar to other barbiturates.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. The molecular targets include GABA receptors and associated ion channels.
相似化合物的比较
Similar Compounds
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid: Lacks the propionate ester group.
5-Butyl-1-(4-methoxycyclohexyl)barbituric acid: Contains a methoxy group instead of a hydroxy group.
5-Butyl-1-(4-hydroxyphenyl)barbituric acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid propionate (ester) is unique due to the presence of the propionate ester group, which may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can enhance its efficacy and reduce potential side effects compared to similar compounds.
属性
CAS 编号 |
21330-95-0 |
|---|---|
分子式 |
C17H26N2O5 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-5-6-13-15(21)18-17(23)19(16(13)22)11-7-9-12(10-8-11)24-14(20)4-2/h11-13H,3-10H2,1-2H3,(H,18,21,23) |
InChI 键 |
CEZDTYIUHMGSER-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
![[2-[(2E)-2-[(2Z)-2-benzylideneheptylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14714033.png)





![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

